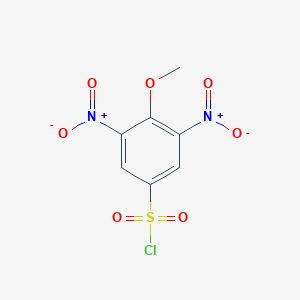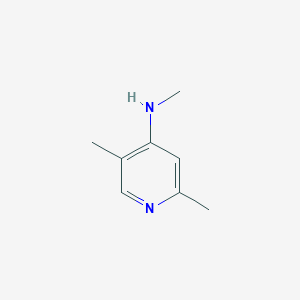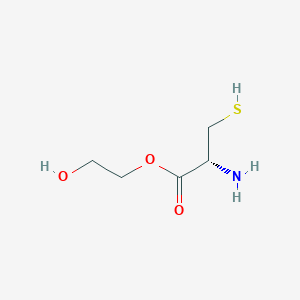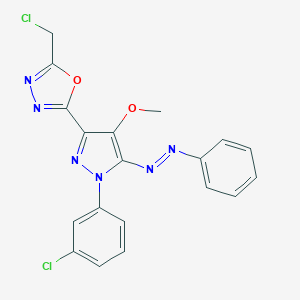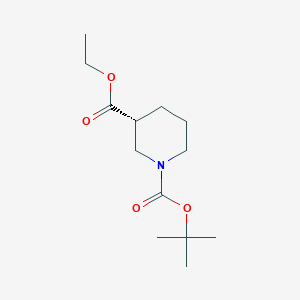
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate
Vue d'ensemble
Description
®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds
Applications De Recherche Scientifique
Synthetic Routes and Chemical Applications
One significant application involves the synthesis of complex molecules such as vandetanib, where tert-butyl and ethyl piperidine derivatives play a crucial role in various synthetic routes. These compounds are instrumental in achieving high yield and commercial value in the manufacturing scale of pharmaceuticals (Mi, 2015) here.
Biodegradation and Environmental Fate
Research has also explored the biodegradation and environmental fate of related compounds such as ethyl tert-butyl ether (ETBE) in soil and groundwater. These studies provide insights into microbial degradation pathways and the potential for bioremediation strategies to mitigate pollution (Thornton et al., 2020) here.
Catalytic Applications
Another area of application is in the field of catalysis, where derivatives of tert-butyl piperidine are used in the kinetic resolution of racemic mixtures. This process is critical for the production of enantiomerically pure compounds, which are important in pharmaceuticals and materials science (Pellissier, 2011) here.
Polymer Science
Furthermore, these compounds find applications in polymer science, specifically in the chemical recycling of polyethylene terephthalate (PET). The process involves hydrolysis and glycolysis, demonstrating how chemical recycling can contribute to sustainability and resource efficiency (Karayannidis & Achilias, 2007) here.
Coordination Chemistry and Biological Properties
Lastly, derivatives of tert-butyl piperidine play a role in coordination chemistry, forming complexes that have been studied for their structural properties and potential biological activities. Such research underscores the versatility of these compounds in developing new materials and therapeutic agents (Saeed et al., 2014) here.
Safety and Hazards
“®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective measures, including wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, seek medical help .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and tert-butylamine.
Cyclization: The initial step involves the cyclization of ethyl acetoacetate with tert-butylamine to form the piperidine ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Esterification: The final step involves the esterification of the piperidine ring to introduce the tert-butyl and ethyl ester groups.
Industrial Production Methods: Industrial production of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Chemistry:
Synthesis of Complex Molecules: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is used as a building block in the synthesis of complex organic molecules.
Chiral Catalysts: It serves as a precursor for the development of chiral catalysts used in asymmetric synthesis.
Biology:
Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Receptor Ligands: It is studied for its binding affinity to specific receptors in biological systems.
Medicine:
Drug Development: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate: The enantiomer of the compound with different chiral properties.
1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate: A similar compound with a methyl group instead of an ethyl group.
1-tert-Butyl 3-phenyl piperidine-1,3-dicarboxylate: A derivative with a phenyl group.
Uniqueness: ®-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and ethyl ester groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R)-piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCRFGBFZTUSU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363893 | |
| Record name | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194726-40-4 | |
| Record name | 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-N-Boc-ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
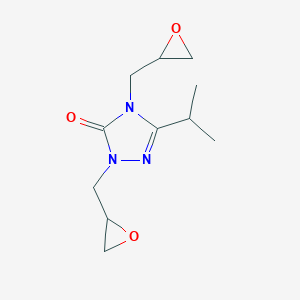

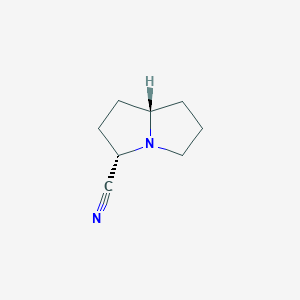
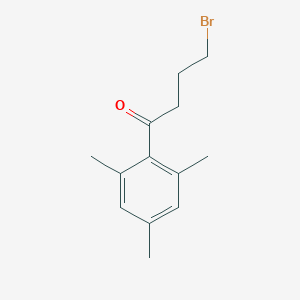
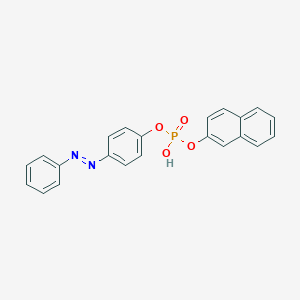
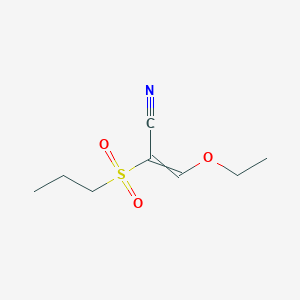
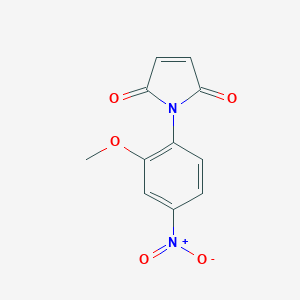
![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)
